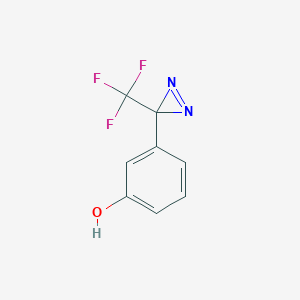

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol

Description

Properties

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-2-1-3-6(14)4-5/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGENIUKSOIBFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling Molecular Interactions with Light

An In-Depth Technical Guide to 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol: A Premier Photoaffinity Labeling Reagent

In the intricate landscape of drug discovery and chemical biology, understanding the precise interactions between a small molecule and its protein targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful strategy to covalently capture these often transient and non-covalent interactions, providing a permanent record that facilitates the identification of binding partners and the mapping of binding sites.[1] At the heart of this technology are photoreactive probes, small molecules engineered to be inert until activated by a specific wavelength of light.

Among the most effective photoreactive groups is the trifluoromethylphenyl diazirine (TPD). This guide provides a comprehensive overview of a key building block for TPD-based probes: This compound . From the perspective of a Senior Application Scientist, this document will delve into the core principles of this reagent, its mechanism of action, detailed experimental protocols, and data interpretation, offering researchers a practical and scientifically grounded resource for its application. The TPD moiety is valued for its compact size, relative stability in the dark, and efficient activation with long-wave UV light (typically 350-370 nm), which minimizes potential damage to biological samples.[2][3]

Section 1: Core Characteristics of the Reagent

The utility of this compound as a PAL precursor stems from its unique combination of chemical features. The phenol group provides a convenient chemical handle for derivatization, allowing for its incorporation into a wide array of small molecules, while the diazirine ring serves as the photoactivatable "warhead."

Physicochemical Properties

A clear understanding of the molecule's fundamental properties is the first step in its successful application.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 113787-85-2 | |

| Molecular Formula | C₈H₅F₃N₂O | |

| Molecular Weight | 202.14 g/mol | |

| Appearance | Typically a solid | [4] |

| Photoactivation λmax | ~350-370 nm | [2][5] |

Note: Properties for the para-isomer, 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol (CAS: 156824-51-0), are similar and it is also commonly used.[6]

Synthesis, Stability, and Storage

The synthesis of trifluoromethylphenyl diazirines is a multi-step process that has been well-documented in the chemical literature, typically starting from the corresponding trifluoroacetophenone derivative.[5][7] These routes have been refined to provide reliable access to the diazirine core, which can then be functionalized.[8][9]

Trustworthiness through Stability: A key advantage of diazirine-based probes is their stability under various chemical conditions and in the absence of UV light. They are generally stable at room temperature in the dark and can withstand a range of acidic and basic conditions, allowing for flexibility in experimental design.[5] However, for long-term use, it is imperative to adhere to proper storage protocols.

Storage Protocol:

-

Temperature: Store at 2-8°C or for extended periods at -20°C.

-

Light: Protect from all light sources to prevent premature activation. Amber vials or containers wrapped in aluminum foil are recommended.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation.

Section 2: The Mechanism of Photoactivation and Covalent Labeling

The power of the diazirine group lies in its clean and efficient photochemical transformation upon UV irradiation. This process generates a highly reactive species capable of forming a covalent bond with nearby molecules.

Upon absorption of UV light in the 350-370 nm range, the strained three-membered diazirine ring undergoes irreversible decomposition.[2] This process involves the extrusion of a molecule of nitrogen gas (N₂) and the generation of a highly reactive carbene intermediate.[10] Concurrently, the diazirine can isomerize to a more stable linear diazo compound, which can also contribute to labeling, though the highly reactive carbene is considered the primary species responsible for the covalent modification of target proteins.[11][12][13]

Caption: Photoactivation of a diazirine to form reactive intermediates.

Expertise in Action: The carbene generated is exceptionally reactive and does not require a specific functional group on the target protein for reaction. It can insert into C-H, O-H, N-H, and even S-H bonds, making it a relatively non-discriminatory labeling agent.[10] This "promiscuous" reactivity is a significant advantage, as it allows for the labeling of amino acid residues directly within a binding pocket, including hydrophobic aliphatic residues that are unreactive towards other labeling chemistries. Studies have shown that while there is some preference for labeling acidic amino acids, aryl diazirines react primarily through the carbene intermediate, providing broad labeling capabilities.[14]

Section 3: A Practical Guide to Photoaffinity Labeling

The successful execution of a PAL experiment requires careful planning, from probe design to final data analysis. This section provides a self-validating workflow grounded in established best practices.

Workflow Overview

The overall process involves incubating a custom-designed probe (containing the TDP moiety) with a biological sample, activating the probe with UV light to form a covalent bond, and then analyzing the sample to identify the labeled protein(s).

Caption: A generalized workflow for photoaffinity labeling experiments.

Detailed Experimental Protocol

This protocol provides a robust framework. Researchers must optimize concentrations, incubation times, and irradiation conditions for their specific system.

Materials:

-

PAL Probe: Your small molecule of interest derivatized with this compound and optionally a reporter tag (e.g., alkyne for click chemistry, or biotin).

-

Biological Sample: Purified protein, cell lysate, or intact cells.

-

Buffers: Appropriate buffers for maintaining protein stability and function.

-

UV Light Source: A UV lamp capable of emitting at 350-370 nm (e.g., a hand-held UV lamp or a dedicated crosslinking chamber).[2]

-

Analytical Equipment: SDS-PAGE system, Western blot equipment, mass spectrometer.

Procedure:

-

Sample Preparation and Incubation:

-

Prepare your biological sample in a suitable buffer. For cellular experiments, incubate live cells with the PAL probe in culture media.

-

Add the PAL probe to the sample at a predetermined concentration (typically in the low micromolar to nanomolar range).

-

Incubate the mixture for a sufficient time to allow the probe to bind to its target(s). This should be done in the dark to prevent premature photoreaction.

-

-

Control Experiments (Critical for Trustworthiness):

-

No UV Control: A sample prepared identically but not exposed to UV light. This control ensures that any observed labeling is light-dependent.

-

Competition Control: A sample co-incubated with the PAL probe and a large excess (e.g., 100-fold) of the unlabeled parent molecule. A significant reduction in labeling of a specific protein in this sample validates it as a true binding partner.

-

-

UV Irradiation:

-

Place the samples in a suitable container (e.g., a microplate or petri dish on ice) that is transparent to long-wave UV light. Polypropylene and standard glass should be avoided as they can block UV transmission.

-

Position the UV lamp at a fixed distance from the sample.

-

Irradiate for a set period (typically 1-15 minutes). Over-irradiation can lead to non-specific labeling and sample damage.

-

-

Downstream Analysis:

-

Click Chemistry (if applicable): If your probe contains an alkyne handle, you can now perform a copper-catalyzed or strain-promoted click reaction to attach a reporter tag, such as biotin for enrichment or a fluorophore for visualization.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Visualization: Visualize labeled proteins. If the probe has a fluorescent tag, this can be done directly with a fluorescence imager. If it has a biotin tag, perform a Western blot using streptavidin-HRP.[3][15]

-

-

Target Identification by Mass Spectrometry:

-

Excise the protein band(s) of interest from the gel.

-

Perform in-gel tryptic digestion to generate peptides.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against a protein database to identify the protein. The covalent modification by the probe will result in a specific mass shift on the labeled peptide, allowing for the identification of the binding site.[15][16]

-

Section 4: Safety and Handling

As with all laboratory reagents, proper handling of diazirine-containing compounds is essential. While generally stable, they are chemically reactive precursors and should be treated with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[17][18]

-

Ventilation: Handle the compound and its solutions in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[17][19]

-

Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste. Do not empty into drains.[19]

-

Hazards: The phenol moiety can be corrosive and cause skin burns or eye damage. The overall compound may cause skin and respiratory irritation.[17][19]

Conclusion

This compound is more than just a chemical reagent; it is a gateway to elucidating the complex and dynamic interactions that govern biological processes. Its robust chemistry, small size, and efficient photoactivation make it an invaluable tool for target identification, validation, and drug discovery. By following the scientifically grounded protocols and principles outlined in this guide, researchers can confidently employ this powerful molecule to covalently capture protein-ligand interactions and translate those findings into actionable biological insights.

References

-

Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]

-

Synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (2). ResearchGate. [Link]

-

Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Chinese Academy of Sciences. [Link]

-

Ge, S. S., Chen, B., Wu, Y. Y., Long, Q. S., Zhao, Y. L., Wang, P. Y., & Yang, S. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. MedChemComm, 9(10), 1594-1608. [Link]

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. (2020). Journal of the American Chemical Society. [Link]

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023). RSC Medicinal Chemistry. [Link]

-

Smith, E., & Collins, I. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(16), 6945-6963. [Link]

-

Murai, Y., et al. (2021). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO-CROSS-LINKING. HETEROCYCLES, 104(1), 166. [Link]

-

2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. (2017). Molbank. [Link]

-

Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. [Link]

-

3-Phenyl-3-(trifluoromethyl)-3 H -diazirine | Request PDF. ResearchGate. [Link]

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023). RSC Medicinal Chemistry. [Link]

-

3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (2016). Chemical Communications. [Link]

-

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenol. Protheragen. [Link]

-

Mebendazole. CAS Common Chemistry. [Link]

-

Photoaffinity labeling approaches to elucidate lipid-protein interactions. (2022). Current Opinion in Chemical Biology. [Link]

-

West, A. V., Muncipinto, G., Wu, H. Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6691-6700. [Link]

-

Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents. (2017). Journal of Lipid Research. [Link]

Sources

- 1. Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. precisepeg.com [precisepeg.com]

- 7. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07260F [pubs.rsc.org]

- 8. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 11. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 12. communities.springernature.com [communities.springernature.com]

- 13. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sci-hub.box [sci-hub.box]

- 15. Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. aksci.com [aksci.com]

- 18. chemscene.com [chemscene.com]

- 19. fishersci.com [fishersci.com]

Introduction: The Critical Role of Photoaffinity Labeling in Modern Research

An In-depth Technical Guide on 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol: A Premier Photoaffinity Labeling Reagent

Abstract: This technical guide provides a comprehensive overview of this compound, a cornerstone reagent in the field of chemical biology and drug discovery. Its utility as a photoaffinity labeling (PAL) probe is unparalleled for dissecting protein-ligand interactions. This document will delve into the molecule's intrinsic chemical properties, established synthetic routes, and the mechanistic intricacies of its application in covalently capturing molecular interactions. Designed for researchers, medicinal chemists, and professionals in drug development, this guide offers detailed experimental frameworks, critical considerations for probe design, and strategies for data analysis, establishing it as an essential resource for leveraging this potent chemical tool.

The identification and characterization of interactions between small molecules and their protein targets are fundamental to advancing our understanding of biological processes and to the development of novel therapeutics. Photoaffinity labeling (PAL) is a powerful methodology that enables the covalent capture of these often transient and non-covalent interactions. Central to this technique are photoreactive chemical probes, with this compound standing out as a particularly effective and versatile option.

This compound is a member of the trifluoromethyl-aryldiazirine class of photoprobes. The diazirine moiety, a strained three-membered ring, serves as the photoreactive core. Upon activation with UV light, it generates a highly reactive carbene intermediate that can form a covalent bond with interacting biomolecules. The presence of a trifluoromethyl group enhances the stability of the diazirine, while the phenolic hydroxyl group offers a convenient point for chemical modification, allowing its incorporation into a variety of molecular scaffolds.[1][2]

Molecular Architecture and Intrinsic Properties

The efficacy of this compound as a photoaffinity probe is a direct result of its unique trifunctional structure.

-

3H-Diazirine Moiety : This is the photoreactive warhead of the molecule. When irradiated with UV light, typically in the 350-360 nm range, it undergoes irreversible decomposition to release nitrogen gas (N₂) and form a highly reactive carbene.[3]

-

Trifluoromethyl Group : This electron-withdrawing group confers several advantageous properties. It increases the stability of the diazirine ring, making the compound more amenable to synthetic manipulations and storage. Furthermore, it influences the reactivity of the resulting carbene and helps to suppress the undesired rearrangement to a linear diazo compound.[4]

-

Phenolic Hydroxyl Group : This functional group is a versatile chemical handle. It provides a straightforward site for conjugation to a ligand of interest, a reporter tag such as biotin or a fluorophore, or a linker for downstream applications.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 113787-85-2 | |

| Molecular Formula | C₈H₅F₃N₂O | [5] |

| Molecular Weight | 202.14 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents (DMSO, DMF, Methanol, Dichloromethane) | |

| UV Absorption Maximum (λmax) | ~350-360 nm | [3] |

Synthetic Methodologies and Characterization

The synthesis of this compound and its derivatives has been well-established in the literature. A generalized synthetic pathway is depicted below.

Figure 2: Generalized synthetic workflow for this compound.

Illustrative Synthetic Protocol Outline:

-

Trifluoroacetylation: 3-Hydroxyacetophenone is reacted with a trifluoroacetylating agent to yield the corresponding trifluoromethyl ketone.

-

Oxime Formation: The ketone is then converted to an oxime by reaction with hydroxylamine.

-

Sulfonylation: The oxime is subsequently tosylated or mesylated.

-

Diaziridine Formation: The tosyl-oxime is treated with liquid ammonia to form the diaziridine intermediate.

-

Oxidation to Diazirine: The final step involves the oxidation of the diaziridine to the desired diazirine product using a mild oxidizing agent like iodine or silver oxide.

Analytical Characterization:

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mechanistic Basis of Photoaffinity Labeling

The power of diazirine-based probes lies in the light-induced generation of a highly reactive carbene species. However, it is important to note that a competing pathway involving a diazo intermediate can also occur.

Figure 3: Key mechanistic pathways in diazirine-based photoaffinity labeling.

Mechanistic Steps:

-

Photoactivation: Upon irradiation with UV light, the diazirine absorbs a photon, leading to an excited state.

-

Formation of Reactive Intermediates: The excited diazirine can follow two main pathways:

-

Carbene Pathway: It can extrude nitrogen gas (N₂) to form a highly reactive and indiscriminate singlet carbene. This is the desired pathway for efficient cross-linking.[6]

-

Diazo Pathway: The diazirine can rearrange to a more stable, but still reactive, linear diazo isomer.[7][8][9] This diazo intermediate can also alkylate nucleophilic residues on a protein, particularly acidic amino acids.[8][10]

-

-

Covalent Cross-linking: The generated carbene has a very short lifetime and will rapidly insert into nearby C-H or X-H (where X = N, O, S) bonds of amino acid residues in the binding pocket of the target protein.[6] This results in the formation of a stable covalent bond, permanently linking the probe (and its attached ligand) to the target protein.

Key Applications in Research and Development

The unique properties of this compound make it an invaluable tool for:

-

Target Identification and Validation: It can be used to identify the specific protein targets of a bioactive small molecule within a complex proteome.[4]

-

Binding Site Characterization: Following cross-linking and proteolytic digestion, mass spectrometry can be employed to pinpoint the exact site of covalent modification, providing high-resolution information about the ligand's binding pocket.

-

Drug-Target Occupancy Studies: The extent of photo-labeling can be quantified to measure how much of a target protein is engaged by a drug molecule under different conditions.

Experimental Design and Best Practices

For successful and reproducible photoaffinity labeling experiments, the following points should be carefully considered:

-

Probe Design and Synthesis: The point of attachment of the diazirine moiety to the ligand of interest is crucial and should be chosen to minimize perturbation of the ligand's binding affinity.

-

UV Irradiation: The wavelength, duration, and intensity of UV irradiation must be optimized to maximize cross-linking efficiency while minimizing potential damage to the biological sample. A typical setup uses 365 nm lamps.[6]

-

Experimental Controls: Rigorous controls are paramount. These should include:

-

A "no UV" control to assess non-specific binding.

-

A competition experiment where an excess of the unmodified ligand is added to demonstrate the specificity of the interaction.

-

A probe that is structurally similar but biologically inactive to control for non-specific labeling.

-

-

Safety and Handling: Diazirine-containing compounds are light- and heat-sensitive and should be stored in the dark at low temperatures (e.g., 2-8°C).[11] Standard laboratory personal protective equipment (PPE), including UV-blocking eyewear, must be worn during handling and irradiation procedures.[12][13]

Conclusion

This compound is a robust and versatile chemical probe that has become an indispensable tool in chemical biology and drug discovery. Its trifunctional nature provides stability, photoreactivity, and synthetic accessibility, enabling the elegant and efficient investigation of molecular interactions. By adhering to the principles and protocols outlined in this guide, researchers can effectively harness the power of this photoaffinity reagent to illuminate complex biological systems and accelerate the pace of scientific discovery.

References

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. (2020). Organic Letters. Available from: [Link]

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. (2020). National Institutes of Health. Available from: [Link]

-

Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. (n.d.). OmicsDI. Available from: [Link]

-

Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. (2024). Chemical Science. Available from: [Link]

-

Synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (2). (n.d.). ResearchGate. Available from: [Link]

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023). National Institutes of Health. Available from: [Link]

-

DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)- DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING. (2021). HETEROCYCLES. Available from: [Link]

-

2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. (2007). MDPI. Available from: [Link]

-

3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). National Institutes of Health. Available from: [Link]

-

3-(Trifluoromethyl)phenol. (n.d.). PubChem. Available from: [Link]

-

Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. (n.d.). Semantic Scholar. Available from: [Link]

-

3‐Phenyl‐3‐(trifluoromethyl)‐3 H ‐diazirine. (2023). ResearchGate. Available from: [Link]

-

Recent Progress in Diazirine-Based Photoaffinity Labeling. (2025). ResearchGate. Available from: [Link]

-

Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). National Institutes of Health. Available from: [Link]

Sources

- 1. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 4. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 5. precisepeg.com [precisepeg.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 10. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol in Photo-Affinity Labeling

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the mechanism of action and practical application of this compound, a cornerstone reagent in modern chemical biology and drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of photo-affinity labeling (PAL) utilizing this versatile probe, offering both theoretical insights and actionable experimental protocols.

Introduction: The Imperative for Covalent Target Identification

Identifying the specific molecular targets of bioactive small molecules is a pivotal step in drug discovery and chemical biology research.[1][2] While affinity-based methods have their merits, they often fall short in capturing transient or low-affinity interactions. Photo-affinity labeling (PAL) has emerged as a powerful strategy to overcome these limitations by forging a covalent bond between a small molecule probe and its interacting biomolecule, typically a protein, upon photo-activation.[3][4] This covalent capture enables the subsequent isolation and identification of the target protein from complex biological mixtures.[4][5]

Among the various photo-activatable moieties, the trifluoromethyl-phenyl-diazirine (TPD) group, exemplified by this compound, has gained widespread adoption due to its unique combination of stability, small size, and efficient photo-cross-linking.[6][7][8][9] This guide will delve into the core mechanism of this reagent and provide a framework for its successful implementation in target identification workflows.

The Core Mechanism: From Photo-Activation to Covalent Capture

The efficacy of this compound as a photo-cross-linker is rooted in its photochemistry. The diazirine ring, a strained three-membered heterocycle containing two nitrogen atoms, is the key functional group.

Upon irradiation with UV light, typically in the range of 350-365 nm, the diazirine moiety undergoes irreversible decomposition.[10][11] This process involves the extrusion of a molecule of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. The loss of nitrogen generates a highly reactive and short-lived intermediate known as a carbene.[10][12][13]

The trifluoromethyl group on the diazirine plays a crucial role in enhancing the stability of the parent molecule in the dark and modulating the reactivity of the resulting carbene.[14] The electron-withdrawing nature of the trifluoromethyl group contributes to the diazirine's stability, preventing premature decomposition.

The generated carbene is a neutral, divalent carbon species with a lone pair of electrons and a vacant orbital, making it extremely reactive. This carbene can readily insert into a wide range of chemical bonds, including the C-H and N-H bonds found in the amino acid residues of proteins.[15] It is this indiscriminate reactivity that allows the probe to covalently label its binding partner in close proximity.

It is important to note that photolysis of the diazirine can also lead to the formation of a more stable, linear diazo isomer as a byproduct.[3][10][11] While this diazo compound can also be photo-activated to form the carbene, its longer lifetime increases the risk of diffusion away from the target binding site, potentially leading to non-specific labeling. The trifluoromethyl group helps to minimize the formation and reactivity of this diazo intermediate.[3]

Experimental Workflow: A Step-by-Step Guide

A typical photo-affinity labeling experiment using a this compound-based probe involves a multi-step workflow, from probe synthesis to target protein identification.

Probe Design and Synthesis

The versatility of the this compound scaffold lies in the reactivity of its phenolic hydroxyl group. This group serves as a convenient chemical handle for attaching the photo-activatable moiety to a small molecule of interest (the "bait"). The synthesis often involves an ether or ester linkage.

Furthermore, for downstream analysis, a "reporter" tag is typically incorporated into the probe. Common reporter tags include:

-

An alkyne or azide group: for subsequent "click chemistry" ligation to a fluorescent dye or a biotin molecule.[6][7][8][9]

-

A biotin molecule: for direct affinity purification of the cross-linked protein-probe complex using streptavidin-conjugated beads.[16]

| Probe Component | Function | Example |

| Bait | Binds to the target protein of interest. | A known drug or bioactive small molecule. |

| Photo-reactive Group | Forms a covalent bond with the target upon UV irradiation. | 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl. |

| Reporter Tag | Enables visualization and/or enrichment of the labeled protein. | Alkyne, Azide, Biotin. |

| Linker | Spatially separates the bait from the reporter tag to minimize interference. | Polyethylene glycol (PEG) or an alkyl chain. |

Photo-Affinity Labeling Protocol

The following is a generalized protocol for a photo-affinity labeling experiment in a complex biological mixture, such as a cell lysate.

-

Incubation: The photo-affinity probe is incubated with the cell lysate in the dark to allow for the binding of the probe to its target protein(s). A control sample with a structurally similar but photo-inactive probe should be included to identify non-specifically bound proteins.[4]

-

UV Irradiation: The samples are irradiated with UV light at ~350 nm.[4] The duration and intensity of the irradiation should be optimized to ensure efficient cross-linking while minimizing potential damage to the biological sample.[16]

-

Reporter Tag Ligation (if applicable): If the probe contains an alkyne or azide tag, a click chemistry reaction is performed to attach a fluorescent dye for in-gel visualization or a biotin tag for enrichment.

-

SDS-PAGE Analysis: The labeled proteins are separated by SDS-PAGE. If a fluorescent reporter was used, the gel can be imaged to visualize the labeled proteins.

-

Enrichment of Labeled Proteins: For identification by mass spectrometry, the biotinylated protein-probe complexes are enriched from the lysate using streptavidin-coated beads.[16]

-

On-Bead Digestion: The enriched proteins are digested into smaller peptides while still bound to the beads.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: The identified proteins from the photo-affinity probe sample are compared to those from the control sample to identify specific binding partners.

Causality and Self-Validation in Experimental Design

The robustness of a photo-affinity labeling experiment hinges on a well-designed set of controls to ensure the identified interactions are specific and meaningful.

-

Competition Experiments: To validate that the probe binds to the same site as the parent molecule, a competition experiment can be performed. The lysate is pre-incubated with an excess of the unlabeled parent molecule before the addition of the photo-affinity probe. A significant reduction in the labeling of a specific protein in the presence of the competitor indicates a specific interaction.

-

Photo-inactive Control: A control probe that is structurally identical but lacks the diazirine moiety should be used.[4] Proteins that are pulled down by this control probe are likely non-specific binders to the probe's scaffold or the affinity resin.

-

No UV Control: A sample that is incubated with the photo-affinity probe but not subjected to UV irradiation will help to identify proteins that bind non-covalently to the probe or the affinity matrix.

Conclusion

This compound and its derivatives are invaluable tools for the covalent capture and identification of small molecule-protein interactions.[14] A thorough understanding of its mechanism of action, coupled with a rigorously controlled experimental design, enables researchers to confidently identify the molecular targets of their compounds of interest, thereby accelerating drug discovery and the elucidation of complex biological pathways. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this powerful technology.

References

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023-12-14).

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)

- Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Source not specified.

- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transform

- Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. PubMed.

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker.

- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed.

- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transform

- Diazirine photodissoci

- Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Protocols.

- Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society.

- diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar.

- Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes.

- Synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (2). Source not specified.

- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors.

- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. Chem-Impex.

- Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Source not specified.

- 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol. Precise PEG.

- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC.

- 3‐Phenyl‐3‐(trifluoromethyl)‐3 H ‐diazirine.

- Evaluation of fully-functionalized diazirine tags for chemical proteomic applications.

- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenol. Protheragen.

- 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol. J&K Scientific.

- Evaluation of site-diversified, fully functionalized diazirine probes for chemical proteomic applic

- Small molecule photocatalysis enables drug target identification via energy transfer. Macmillan Group - Princeton University.

- 2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol. BLD Pharm.

Sources

- 1. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 10. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemimpex.com [chemimpex.com]

- 15. Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol: A Core Photoaffinity Labeling Reagent

Introduction: The Role of Trifluoromethyl-Diazirine Phenols in Chemical Biology

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-receptor interactions within complex biological systems.[1][2][3] This method relies on a photoactivatable probe that, upon irradiation with light, generates a highly reactive species capable of forming a covalent bond with interacting biomolecules.[2] Among the most effective photoactivatable groups are the 3-aryl-3-(trifluoromethyl)diazirines (TPD).[4][5]

The TPD moiety offers several distinct advantages:

-

Compact Size: Its small steric footprint minimizes perturbation of the native ligand-receptor interaction.

-

Chemical Stability: Diazirines are stable in the dark across a wide range of chemical conditions, allowing for complex multi-step syntheses.[6]

-

Efficient Photolysis: They are typically activated by long-wavelength UV light (~350-360 nm), which reduces the risk of photodamage to biological targets.[7]

-

Suppressed Side Reactions: The trifluoromethyl group destabilizes the linear diazo isomer, which can form upon photolysis and lead to non-specific labeling, thereby favoring the desired carbene pathway for covalent insertion.[6][8]

The target molecule, 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol, incorporates this privileged photophore onto a phenol scaffold. The phenolic hydroxyl group serves as a versatile chemical handle for conjugation to a wide variety of ligands, drugs, and biomolecules, making it a cornerstone building block for creating bespoke photoaffinity probes. This guide provides a detailed, field-proven methodology for its synthesis, grounded in established chemical principles.

Synthetic Strategy and Retrosynthesis

The synthesis of aryl diazirines follows a well-established pathway starting from the corresponding aryl ketone.[7][9][10] The core challenge in synthesizing the title compound is the presence of the acidic phenol group, which is incompatible with several reagents in the sequence, particularly those used in diaziridine formation. Therefore, a protection-deprotection strategy is essential.

Our retrosynthetic analysis identifies a protected ketone, 3'-(benzyloxy)-2,2,2-trifluoroacetophenone , as the key starting material. The benzyl ether is chosen as the protecting group due to its stability under the planned reaction conditions and its straightforward removal via hydrogenolysis. The synthesis proceeds through the formation of an oxime, activation via tosylation, cyclization to a diaziridine with ammonia, oxidation to the diazirine, and a final deprotection step to reveal the phenol.

Figure 1: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocol

This section details the step-by-step procedure for the synthesis, beginning with the commercially available 3'-hydroxyacetophenone.

Step 1: Protection of 3'-Hydroxyacetophenone

The phenolic hydroxyl group is first protected as a benzyl ether to prevent interference in subsequent steps.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3'-Hydroxyacetophenone | 136.15 | 10.0 g | 73.45 | 1.0 |

| Benzyl Bromide | 171.04 | 13.8 mL | 117.5 | 1.6 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.3 g | 146.9 | 2.0 |

| Acetone | - | 300 mL | - | - |

Experimental Protocol:

-

To a 500 mL round-bottom flask, add 3'-hydroxyacetophenone (10.0 g, 73.45 mmol), potassium carbonate (20.3 g, 146.9 mmol), and acetone (300 mL).

-

Stir the suspension vigorously at room temperature.

-

Add benzyl bromide (13.8 mL, 117.5 mmol) dropwise to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 16 hours. Monitor reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 3'-(benzyloxy)acetophenone as a solid, which can be used without further purification.

Step 2: Trifluoromethylation

The protected acetophenone is converted to the corresponding trifluoromethyl ketone using a suitable trifluoromethylating agent.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3'-(Benzyloxy)acetophenone | 226.27 | 15.0 g | 66.3 | 1.0 |

| Sodium Methoxide (25% in MeOH) | 54.02 | 45.4 mL | 198.9 | 3.0 |

| Ethyl Trifluoroacetate | 142.08 | 15.8 mL | 132.6 | 2.0 |

| Diethyl Ether | - | 250 mL | - | - |

Experimental Protocol:

-

Dissolve 3'-(benzyloxy)acetophenone (15.0 g, 66.3 mmol) in diethyl ether (150 mL) in a 500 mL flask.

-

Add ethyl trifluoroacetate (15.8 mL, 132.6 mmol) to the solution.

-

Add sodium methoxide solution (45.4 mL, 198.9 mmol) dropwise over 30 minutes while stirring at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Acidify the reaction mixture by slowly adding 2 M HCl until the pH is ~2.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

The crude product is then refluxed in 10% aqueous HCl (100 mL) for 4 hours to ensure complete hydrolysis of the intermediate.

-

After cooling, extract the product with ethyl acetate, dry, and concentrate. Purify by flash chromatography to yield 3'-(benzyloxy)-2,2,2-trifluoroacetophenone .

Step 3: Synthesis of the Trifluoromethyl Diazirine Moiety

This multi-step conversion is the core of the synthesis, transforming the ketone into the diazirine ring. It follows the general, robust procedure for aryl trifluoromethyl diazirine synthesis.[4][9]

3a: Oximation

-

Dissolve 3'-(benzyloxy)-2,2,2-trifluoroacetophenone (10.0 g, 34.0 mmol) and hydroxylamine hydrochloride (4.72 g, 68.0 mmol) in pyridine (70 mL).

-

Stir the mixture at 80 °C for 4 hours.

-

Remove pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

-

Dry over Na₂SO₄ and concentrate to yield the oxime, which is used directly in the next step.

3b: Tosylation

-

Dissolve the crude oxime from the previous step in pyridine (70 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) (7.78 g, 40.8 mmol) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude tosyl oxime.

3c: Diaziridine Formation

-

Caution: This step involves condensed liquid ammonia and must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Set up a three-neck flask equipped with a dry ice condenser.

-

Dissolve the crude tosyl oxime in dichloromethane (DCM, 100 mL) and cool the flask to -78 °C.

-

Condense approximately 50 mL of anhydrous ammonia into the flask.

-

Slowly warm the reaction mixture to room temperature and stir for 16 hours, allowing the ammonia to evaporate gently through the condenser.

-

After evaporation is complete, add water to the residue and extract the product with DCM.

-

Dry the organic layer over Na₂SO₄ and concentrate to give the crude diaziridine intermediate, which is highly unstable and used immediately.

3d: Oxidation to Diazirine

-

Dissolve the crude diaziridine in methanol (100 mL) and add triethylamine (Et₃N, 7.1 mL, 51.0 mmol).

-

Cool the solution to 0 °C.

-

Add a solution of iodine (I₂) (9.5 g, 37.4 mmol) in methanol portion-wise until a persistent brown color remains.

-

Stir for 1 hour at 0 °C.

-

Quench the excess iodine by adding saturated sodium thiosulfate (Na₂S₂O₃) solution until the brown color disappears.

-

Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography (eluting with hexanes/ethyl acetate) to afford 3-(3-(benzyloxy)phenyl)-3-(trifluoromethyl)-3H-diazirine .

Step 4: Deprotection to Yield Final Product

The final step is the removal of the benzyl protecting group to unmask the phenol.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| Protected Diazirine | 292.24 | 5.0 g | 17.1 |

| Palladium on Carbon (10% Pd/C) | - | 500 mg | - |

| Ethyl Acetate | - | 100 mL | - |

| Hydrogen (H₂) Gas | - | 1 atm (balloon) | - |

Experimental Protocol:

-

Dissolve the protected diazirine (5.0 g, 17.1 mmol) in ethyl acetate (100 mL).

-

Carefully add 10% Pd/C (500 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon).

-

Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield This compound as a stable solid.

Overall Synthetic Workflow

The complete synthetic pathway is a linear sequence transforming a simple, commercially available starting material into the target photoaffinity labeling reagent.

Figure 2: Forward synthesis workflow for this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the substituted phenol ring. The disappearance of the benzyl protons confirms successful deprotection.

-

¹⁹F NMR: Will display a singlet corresponding to the -CF₃ group, typically around -65 ppm.

-

¹³C NMR: Will show a characteristic quartet for the carbon of the -CF₃ group due to C-F coupling, and another quartet for the diazirine carbon, which is highly shielded (typically ~28 ppm).

-

Mass Spectrometry (HRMS): Will confirm the exact mass of the molecule, corresponding to the chemical formula C₈H₅F₃N₂O.

Conclusion

This guide outlines a robust and reproducible synthesis of this compound, a critical reagent in modern chemical biology and drug discovery. The strategy employs a standard protection-deprotection approach to accommodate the sensitive phenol functionality. The core transformation from a trifluoromethyl ketone to the diazirine proceeds via a reliable oximation, tosylation, cyclization, and oxidation sequence. By providing this detailed protocol, we empower researchers to access this versatile photoaffinity labeling building block for the covalent capture and identification of biological targets.

References

- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transform

- 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.

- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PubMed Central (PMC)

- Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Source not specified.

- Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv.

- Recent Advances in Target Characterization and Identific

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)

- Photoaffinity labeling in target- and binding-site identification. PubMed Central (PMC)

- Photoaffinity Compounds. Enamine.

- Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. PubMed Central (PMC)

- 3,3-Di(trifluoromethyl)diazirine | 3024-50-8. Benchchem.

Sources

- 1. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Target Characterization and Identification by Photoaffinity Probes | MDPI [mdpi.com]

- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07260F [pubs.rsc.org]

- 5. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol CAS number 113787-82-5

An In-depth Technical Guide to 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol for Photo-Affinity Labeling

Authored by: Gemini, Senior Application Scientist

Introduction: Illuminating Molecular Interactions

In the intricate landscape of drug discovery and chemical biology, the identification of a small molecule's direct biological targets is a critical and often rate-determining step.[1][2] Photo-affinity labeling (PAL) has emerged as a powerful technique to forge a covalent, light-induced bond between a ligand and its interacting protein, effectively "trapping" the transient interaction for subsequent analysis.[3][4] This guide focuses on a cornerstone reagent in modern PAL: This compound (CAS Number: 113787-82-5).

The trifluoromethylphenyl diazirine (TPD) moiety, the reactive core of this compound, represents a significant advancement over first-generation photophores like aryl azides and benzophenones.[5][6][7] TPDs offer a unique combination of high photo-reactivity, small size, and stability in the dark, making them ideal for probing complex biological systems.[8][9] The subject of this guide, with its phenolic hydroxyl group, serves as a versatile and strategically vital starting point for the synthesis of bespoke photo-affinity probes, enabling researchers to "go fishing" for the specific protein targets of their molecule of interest.[4]

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theory, application, and practical execution of PAL experiments utilizing probes derived from this compound.

Part 1: The Photophore Core - Properties and Mechanism

At the heart of the PAL technique is the photophore's ability to transform from a stable, inert group into a highly reactive species upon UV irradiation. The TPD group excels in this role.

Physicochemical Properties

A successful photophore must be stable under various chemical and biological conditions before activation. The TPD group is known for its remarkable stability in the dark, even in the presence of acids, bases, and mild oxidizing or reducing agents.[10] The trifluoromethyl group is key to this stability, as it suppresses the undesired isomerization to a linear diazo compound, a common side reaction with other diazirines that can lead to non-specific labeling.[6][7]

| Property | Value / Description | Source |

| CAS Number | 113787-82-5 | |

| Molecular Formula | C₈H₅F₃N₂O | |

| Molecular Weight | 202.14 g/mol | |

| Activation Wavelength | ~350-360 nm | [1][9] |

| Reactive Intermediate | Trifluoromethylphenyl carbene | [1][9] |

| Key Feature | Phenolic -OH group for synthetic derivatization | N/A |

Mechanism of Photoactivation

The magic of the diazirine lies in its clean and efficient photo-decomposition. Upon irradiation with long-wave UV light (~350 nm), a wavelength that minimizes damage to biological macromolecules, the three-membered diazirine ring undergoes irreversible cleavage.[1][9] This process expels a molecule of nitrogen gas (N₂) and generates a highly reactive and short-lived trifluoromethylphenyl carbene intermediate.[1][9] This carbene is exceptionally reactive and will rapidly insert into nearby chemical bonds, including the C-H and N-H bonds of amino acid residues within the binding site of a target protein, forming a stable, covalent adduct.[6]

Caption: Photoactivation of a trifluoromethylphenyl diazirine probe.

Part 2: Designing and Synthesizing a Bespoke Photo-Affinity Probe

The power of this compound lies in its utility as a building block. A successful PAL experiment hinges on a well-designed probe that integrates three essential components.[3]

-

Affinity Unit: The small molecule or ligand of interest that provides the binding specificity for the target protein.

-

Photoreactive Moiety: The TPD group, which enables covalent capture upon photoactivation.

-

Reporter/Identification Tag: A functional handle, such as biotin or a terminal alkyne, that allows for visualization, enrichment, and identification of the labeled protein.[3]

Strategic Synthesis with a "Clickable" Handle

Modern PAL workflows heavily leverage the robustness and efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][11] This involves incorporating a terminal alkyne or azide into the probe. The phenolic hydroxyl group of our core compound is the ideal anchor point for this synthesis.

The general strategy involves linking the phenol to the affinity unit via a linker that also contains a terminal alkyne. This creates a "TPDYNE" (TPD-alkyne) probe.[11][12][13] This alkyne handle allows for the post-labeling attachment of a reporter tag, such as biotin-azide or a fluorescent azide, which minimizes potential steric hindrance during the initial binding event.[1]

Sources

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemimpex.com [chemimpex.com]

- 9. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07260F [pubs.rsc.org]

- 12. [PDF] Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications | Semantic Scholar [semanticscholar.org]

- 13. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

trifluoromethylphenyl diazirine photochemistry explained

An In-depth Technical Guide to the Photochemistry of Trifluoromethylphenyl Diazirine

This guide provides a comprehensive exploration of the photochemistry, synthesis, and application of 3-Trifluoromethyl-3-phenyl diazirine (TPD) and its derivatives. It is intended for researchers, chemists, and drug development professionals who leverage photoaffinity labeling (PAL) to elucidate molecular interactions, identify drug targets, and map biological pathways. Our focus is on the underlying principles and practical execution, moving beyond mere protocols to explain the causal relationships that govern experimental success.

Introduction: The Need for a Precision Photoprobe

In the study of transient molecular interactions, the ability to convert a non-covalent association into a permanent covalent bond is paramount. Photoaffinity labeling (PAL) achieves this by introducing a photoreactive moiety into a ligand of interest. Upon photoactivation, this group generates a highly reactive species that covalently cross-links to the binding partner at or near the interaction site.

While several photophores exist, the 3-trifluoromethyl-3-phenyl diazirine (TPD) group has become a gold standard for its unique combination of stability and reactivity.[1] Unlike aryl azides or benzophenones, TPD offers a superior balance of features:

-

Chemical Stability: TPD moieties are remarkably stable in the dark, tolerating a wide range of synthetic conditions, including acidic and basic environments.[2][3]

-

Compact Size: While larger than an alkyl diazirine, the TPD group is often well-tolerated in ligand design without abolishing biological activity.

-

Efficient Photoactivation: TPD is activated by long-wave UV light (typically 350-365 nm), a wavelength that minimizes damage to sensitive biological macromolecules like proteins and nucleic acids.[2][4]

-

Highly Reactive Intermediate: Photoactivation generates a trifluoromethylphenyl carbene, an exceptionally reactive species capable of inserting into C-H, O-H, and N-H bonds.[1][2][5]

This guide delves into the core photochemistry that makes TPD an indispensable tool for modern chemical biology.

The Photochemical Core: From Photon to Covalent Bond

The utility of TPD is rooted in its clean and efficient conversion into a reactive carbene upon UV irradiation. This process, however, involves a critical branching point that dictates the success of a labeling experiment.

Mechanism of Photoactivation

Upon absorbing a photon of ~350 nm light, the diazirine ring, a strained three-membered heterocycle, enters an excited state. From here, it expels a molecule of nitrogen gas (N₂), a thermodynamically favorable process, to generate the carbene intermediate.[4]

However, a competing pathway exists: isomerization to a linear diazo compound.[3][5][6][7][8] This diazo isomer is significantly less reactive towards the C-H bonds abundant in biological systems and can react non-specifically with nucleophiles, representing an undesired side reaction in PAL.[9]

The genius of the TPD design lies in the inclusion of the trifluoromethyl (CF₃) group. As a potent electron-withdrawing group, the CF₃ group destabilizes the formation of the linear diazo isomer, thereby favoring the direct generation of the highly reactive carbene.[1][3][6] This is a crucial design feature that enhances the efficiency and specificity of photo-cross-linking. Photolysis of TPD typically yields approximately 65% carbene and 35% of the diazo isomer.[3][7]

Caption: Photochemical activation pathway of TPD.

Carbene Reactivity: The Key to Indiscriminate Labeling

The generated trifluoromethylphenyl carbene is a highly electrophilic species that exists primarily in the singlet state. This is significant because singlet carbenes can directly insert into σ-bonds, such as the C-H bonds of amino acid side chains, without requiring a radical mechanism.[10] This reactivity is the cornerstone of PAL, as it allows for "indiscriminate" labeling of any residue in the immediate vicinity of the photoprobe's binding site.

The phenylcarbenes generated from TPD have much higher reactivity than the nitrenes generated from phenylazides.[11] A key advantage is that in the absence of a biological target, the carbene is rapidly quenched by water, minimizing non-specific labeling of distant molecules.[11]

Synthetic Strategies for TPD-Based Probes

The synthesis of the core TPD structure is well-established and typically begins with the corresponding aryl trifluoromethyl ketone.[3][4] The general sequence involves conversion of the ketone to a tosyl oxime, followed by treatment with liquid ammonia to form the diaziridine, which is then oxidized (e.g., with iodine or silver oxide) to yield the final diazirine.[4]

Modern applications often require functional handles for attaching the TPD photophore to a ligand or for downstream analysis. A prominent example is the development of "TPDYNE" reagents, which incorporate an alkyne group onto the phenyl ring.[12][13][14] This alkyne serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," allowing for the attachment of reporter tags like biotin or fluorophores after the photolabeling event.[5][13][14]

Experimental Design and Protocols

A successful photoaffinity labeling experiment hinges on meticulous design and the inclusion of self-validating controls.

Core Principles of Experimental Design

-

Probe Design: The TPD photophore and any linkers or reporter tags must be incorporated into the parent ligand without significantly diminishing its binding affinity for the target. The biological activity of the final probe must always be validated.

-

Light Source: A lamp emitting at ~350-365 nm is required.[5] LED sources are increasingly preferred for their narrow emission spectrum and controlled intensity.[4]

-

Controls are Non-Negotiable:

-

No UV Control (-UV): The most critical control. A sample containing the probe and the biological target that is not irradiated. This validates that labeling is light-dependent and not due to non-specific, non-covalent binding.[5]

-

Competition Control: A sample containing the probe, target, and an excess of the original, unmodified ligand. Successful competition (reduced labeling) demonstrates that the probe binds to the same specific site as the parent ligand.

-

Probe-Only Control: A sample containing only the probe and buffer, irradiated to identify any proteins that may non-specifically interact with the activated photophore.

-

General Protocol for Photoaffinity Labeling of a Protein Target

This protocol provides a generalized workflow. Concentrations, incubation times, and irradiation doses must be optimized for each specific system.

Materials:

-

TPD-functionalized photoaffinity probe.

-

Purified target protein in a suitable, clear buffer (avoid buffers with high absorbance at 365 nm, like those containing NADH or FAD).

-

Unlabeled competitor ligand.

-

UV lamp or LED source with emission at ~365 nm.

-

Reaction tubes (e.g., quartz or UV-transparent plastic).

-

Ice bath.

-

Downstream analysis reagents (e.g., SDS-PAGE gels, click chemistry reagents, antibodies, mass spectrometer).

Methodology:

-

Sample Preparation (on ice):

-

Test Sample: Combine the target protein and the TPD probe in buffer to their final desired concentrations (e.g., 1 µM protein, 5 µM probe).

-

-UV Control: Prepare an identical sample to the test sample. Wrap this tube completely in aluminum foil to protect it from light.[5]

-

Competition Control: Prepare a sample containing the target protein, the TPD probe, and a significant excess of the unlabeled competitor ligand (e.g., 100-fold excess, 500 µM).

-

Incubate all samples on ice or at 4°C for a predetermined time (e.g., 30 minutes) to allow for binding equilibrium to be reached.

-

-

Photo-irradiation:

-

Place the unwrapped reaction tubes on ice, approximately 5-10 cm from the UV light source.[5] The foil-wrapped control should be placed alongside them.

-

Irradiate the samples for a defined period (e.g., 1-5 minutes). Optimization is key; over-irradiation can cause protein damage, while under-irradiation results in low labeling efficiency.

-

The irradiation step generates the carbene, which covalently cross-links the probe to the protein target.[5]

-

-

Downstream Processing (Click Chemistry Example):

-

If the probe contains an alkyne handle, proceed with the CuAAC reaction to attach a biotin-azide or fluorophore-azide reporter tag according to established protocols. This step makes the labeled protein detectable.

-

-

Analysis:

-

SDS-PAGE: Quench the reactions with SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis.

-

Detection:

-

If a biotin tag was used, transfer the gel to a membrane and perform a Western blot using streptavidin-HRP.

-

If a fluorescent tag was used, visualize the gel directly using an appropriate imager.

-

-

Mass Spectrometry: For precise identification of the labeled protein and the site of modification, the labeled protein band can be excised from the gel, digested (e.g., with trypsin), and analyzed by LC-MS/MS.

-

Caption: A typical experimental workflow for photoaffinity labeling.

Advantages, Limitations, and Comparative Insights

While powerful, the TPD photophore is not without its caveats. A clear understanding of its strengths and weaknesses is essential for robust experimental design and data interpretation.

| Feature | 3-Trifluoromethyl-3-phenyl Diazirine (TPD) | Benzophenone | Aryl Azide |

| Activation λ | ~350-365 nm[2][4] | ~350 nm[5] | < 300 nm |

| Reactive Species | Singlet Carbene[10] | Triplet Biradical | Singlet/Triplet Nitrene |

| Reactivity | Inserts into C-H, N-H, O-H bonds.[1] | Prefers C-H bond abstraction.[5] | Highly reactive, but prone to rearrangement.[6] |

| Key Advantages | High reactivity; stable precursor; minimal damage to biomolecules.[2][3][11] | High cross-linking yield; reversible photoactivation.[5] | Small size. |

| Key Limitations | Forms less reactive diazo isomer (~35%).[3][7] Insertion products can be unstable.[10] | Large size; can selectively react with certain residues (e.g., Met).[5] | Activation λ can damage biomolecules; rearrangement to unreactive species.[6] |

A notable caveat with TPD photochemistry is the potential for the reversal of the cross-linking reaction under certain conditions. For example, photoinsertion into the N-H bond of an amine can form an adduct that, under basic conditions, may eliminate hydrogen fluoride, leading to a sequence that effectively reverses the labeling.[10] Researchers should be aware of this possibility during sample workup and analysis.

Conclusion and Future Outlook

The trifluoromethylphenyl diazirine has solidified its place as a premier photophore in chemical biology and drug discovery. Its robust chemical stability, combined with the generation of a highly reactive carbene upon benign UV activation, provides a powerful tool for capturing and identifying molecular interactions. By understanding the core photochemistry—particularly the competition between carbene and diazo formation and the factors that influence it—researchers can design more effective probes and more reliable experiments.

Future innovations, such as the development of photoprobes activated by longer-wavelength, tissue-penetrating light via photocatalysis, promise to extend the application of diazirine chemistry from the test tube to living organisms, opening new frontiers in our ability to map the interactome in its native context.[15]

References

-

Van Veldhuizen, J. J., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Digital Commons@Becker. [Link]

-

Van Veldhuizen, J. J., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(51), 36484-36492. [Link]

-

Van Veldhuizen, J. J., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Publishing. [Link]

-

Van Veldhuizen, J. J., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. PubMed. [Link]

-

Van Veldhuizen, J. J., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Semantic Scholar. [Link]

-

Darses, B., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. [Link]

-

Darses, B., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PMC. [Link]

-

Smith, E., & Collins, I. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(12), 5035-5054. [Link]

- Sadakane, Y. (n.d.). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Unpublished manuscript.

-

Prestwich, G. D., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 99-114. [Link]

-

ResearchGate. (n.d.). Literature precedents for trifluoromethylphenyl diazirines modified... ResearchGate. [Link]

-

MacMillan, D. W. C., et al. (2023). Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Carbenes for High-Resolution Protein Labeling with Red Light. ChemRxiv. [Link]

-

Wulff, J. E., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(35), 11696-11703. [Link]

-

Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Biochemistry, 19(22), 4862-4866. [Link]

-

Van Veldhuizen, J. J., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Publishing. [Link]

-

Covey, D. F., et al. (2021). Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents. PMC. [Link]

-

Manetsch, R., et al. (2016). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry. [Link]

-

Wulff, J. E., et al. (2021). Overview of diazirine synthesis, activation, and applications. ResearchGate. [Link]

-

Wulff, J. E., et al. (2024). A diazirine's central carbon is sp2-hybridized, facilitating conjugation to dye molecules. Chemical Science. [Link]

-

Platz, M. S., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Bioconjugate Chemistry, 2(5), 337-341. [Link]

- Fortenberry, R. C. (n.d.). Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. Unpublished manuscript.

-

Goh, C. Y. (2023). Diazirine photodissociation and solvent effects. Nanyang Technological University. [Link]

-

Steele, T. W. J., et al. (2024). (A) Simplified scheme of the reaction when trifluoromethyl phenyl... ResearchGate. [Link]

Sources